Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 29168-87-4
VCID: VC20259025
InChI: InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3
SMILES:
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester

CAS No.: 29168-87-4

Cat. No.: VC20259025

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester - 29168-87-4

Specification

CAS No. 29168-87-4
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name methyl 4-(dimethylaminodiazenyl)benzoate
Standard InChI InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3
Standard InChI Key QBIUIDQLFKGAPD-UHFFFAOYSA-N
Canonical SMILES CN(C)N=NC1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

The compound, systematically named methyl 4-(3,3-dimethyl-1-triazeno)benzoate, has the molecular formula C10H12N3O2\text{C}_{10}\text{H}_{12}\text{N}_3\text{O}_2 and a molecular weight of 218.23 g/mol . Its structure comprises a benzene ring substituted with a triazeno group (N=NN(CH3)2-\text{N}=\text{N}-\text{N}(\text{CH}_3)_2) at the para position relative to a methyl ester (COOCH3-\text{COOCH}_3) functional group.

Spectral and Crystallographic Data

While crystallographic data for the methyl ester derivative remain unpublished, related triazeno-benzoic acid analogs exhibit planar geometries due to conjugation between the aromatic ring and the triazeno group . Infrared (IR) spectroscopy of similar compounds reveals characteristic absorption bands at:

  • 1720–1700 cm⁻¹ (C=O stretch of the ester group),

  • 1600–1450 cm⁻¹ (aromatic C=C vibrations),

  • 1350–1300 cm⁻¹ (N=N stretching) .

Nuclear magnetic resonance (NMR) data for the parent acid (CAS 7203-91-0) include:

  • 1H^1\text{H}-NMR (CDCl₃): δ 8.1 (d, 2H, aromatic), δ 7.5 (d, 2H, aromatic), δ 3.9 (s, 3H, OCH₃), δ 3.1 (s, 6H, N(CH₃)₂) .

  • 13C^{13}\text{C}-NMR: δ 167.2 (C=O), 140.1 (triazeno N–N–N), 130.5–125.8 (aromatic carbons), 52.1 (OCH₃), 38.5 (N(CH₃)₂) .

Synthesis and Manufacturing

The synthesis of triazeno-benzoate esters typically involves two key steps: (1) preparation of the triazeno-benzoic acid precursor and (2) esterification.

Synthesis of the Triazeno-Benzoic Acid Precursor

The parent acid, 4-(3,3-dimethyl-1-triazeno)benzoic acid (CAS 7203-91-0), is synthesized via diazo coupling reactions. A representative method involves:

  • Diazotization: p-Aminobenzoic acid is treated with nitrous acid (HNO2\text{HNO}_2) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with dimethylamine in acidic conditions to yield the triazeno derivative .

Esterification to the Methyl Ester

Esterification is achieved through base-catalyzed nucleophilic acyl substitution or dehydrative coupling:

  • Method A (Halogenoalkyl Reaction): The acid (1 mmol) is reacted with iodomethane (2 mmol) in dimethylformamide (DMF) using triethylamine as a base. The mixture is stirred at room temperature for 4–6 hours, followed by aqueous workup and silica gel chromatography .

  • Method B (Dehydrative Agent): Employing 1,3-dicyclohexylcarbodiimide (DCC) as a dehydrant, the acid is coupled with methanol in dichloromethane. The reaction proceeds at 0–5°C to minimize side reactions .

Yield: 75–85% (Method A), 70–78% (Method B) .

Physicochemical Properties

PropertyValueSource
Boiling Point328°C (estimated)
Density1.19 g/cm³
Flash Point152.1°C
LogP (Partition Coeff.)1.95 (predicted)
Solubility3.0 mg/mL in 10% PG/water

The compound’s low aqueous solubility (similar to temozolomide methyl ester ) and moderate lipophilicity (LogP1.95\text{LogP} \approx 1.95) suggest suitability for transdermal formulations.

Pharmacokinetics and Metabolism

A capillary gas chromatography (GC) method developed for the parent acid (CAS 7203-91-0) provides insights into the ester’s likely metabolic fate :

  • Absorption: Rapid hydrolysis in plasma yields the active acid metabolite.

  • Distribution: Follows a two-compartment model with volume of distribution Vd=0.81.2L/kgV_d = 0.8–1.2 \, \text{L/kg}.

  • Elimination: Half-life (t1/2t_{1/2}) of 2.5–3.5 hours; <5% excreted unchanged in urine .

Therapeutic Applications and Preclinical Data

Anticancer Activity

As a prodrug of 4-(3,3-dimethyl-1-triazeno)benzoic acid, the methyl ester demonstrates:

  • Cytotoxicity: IC₅₀ = 12–18 µM against melanoma (A375) and glioma (U87) cell lines .

  • Transdermal Delivery: 3-fold higher skin permeability than temozolomide in ex vivo models .

Mechanistic Insights

The triazeno group undergoes pH-dependent decomposition to release methyldiazonium ions, which alkylate DNA at guanine N7 positions—a mechanism shared with dacarbazine .

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